Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Synthetic Methodology Process Chemistry Bromination Yield

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 942920-55-0) is the definitive 7-azaindole intermediate for medicinal chemistry programs requiring independent SAR optimization at both C4 and C2. Unlike 4-bromo-7-azaindole (CAS 348640-06-2), which offers only a single diversification point at C4, this compound integrates a C4 bromine for palladium-catalyzed cross-coupling and a C2 ethyl ester that remains intact during coupling and hydrolyzes selectively under mild basic conditions. This dual-handle architecture eliminates 2–3 additional synthetic steps per library member, reducing FTE time and solvent costs. The reported 77% isolated yield for the bromination step outperforms direct 7-azaindole bromination (45–60%). Procure in gram-to-multi-gram quantities for FGFR, JAK, and PGDH inhibitor programs where the 4-substitution pattern aligns with kinase hinge-binding SAR requirements.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 942920-55-0
Cat. No. B1461719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
CAS942920-55-0
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CN=C2N1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
InChIKeyVLZWUULVFAASBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS 942920-55-0): A Strategic 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS 942920-55-0) is a brominated heterocyclic building block featuring the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with an ester functionality at the 2-position. This scaffold is widely recognized in kinase inhibitor drug discovery as a bioisostere of indole that confers enhanced hydrogen-bonding capacity and improved aqueous solubility [1]. The compound contains three distinct reactive handles: the 4-position bromine for palladium-catalyzed cross-coupling, the 2-position ethyl ester for hydrolysis or amidation, and the pyrrole NH for N-alkylation or protection. The presence of both a halide (Br) and a carboxylate ester in a single molecule enables divergent synthetic pathways that are not achievable with simpler 7-azaindole analogs lacking the ester handle .

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate: Why Simple 4-Bromo-7-azaindole or 5-Bromo Analogs Cannot Replace This Intermediate


Attempts to substitute this compound with 4-bromo-7-azaindole (CAS 348640-06-2) or 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) fail because those analogs lack the 2-carboxylate functionality required for key downstream transformations. The 2-position ethyl ester serves as a protected carboxylic acid that can be selectively hydrolyzed after cross-coupling reactions, enabling modular library synthesis without protecting group manipulation. In contrast, 4-bromo-7-azaindole contains only a C4 halide and an unprotected pyrrole NH, limiting synthetic options to N-alkylation and cross-coupling at the bromine position only . Additionally, substitution with 5-bromo analogs introduces different regiochemical electronic properties: the bromine at C5 (rather than C4) alters the electron density distribution across the fused ring system, which can affect both reactivity in cross-coupling and the binding orientation of final products in kinase ATP-binding pockets [1].

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Higher Reported Synthetic Yield of Ethyl 4-bromo-7-azaindole-2-carboxylate vs. 5-Bromo Analog in Patent Preparations

In the preparation method disclosed in WO 2000/044753 (Example 6, Step C) and subsequently cited in commercial synthesis protocols, ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was obtained via bromination of the corresponding N-oxide precursor using tetramethylammonium bromide and methanesulfonic anhydride in DMF. The reported isolated yield after SCX column chromatography was 77% . By comparison, literature reports for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine via direct electrophilic bromination of the parent 7-azaindole typically report yields in the 45-60% range due to competing dibromination and regioisomer formation at the 3-position [1].

Synthetic Methodology Process Chemistry Bromination Yield

Presence of 2-Carboxylate Handle Enables Direct Amide Library Synthesis vs. 4-Bromo-7-azaindole Which Requires Additional Functionalization Steps

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate contains an ester group that can be directly hydrolyzed to the carboxylic acid (4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, CAS 1234616-71-7) or converted to amides via aminolysis without additional synthetic steps. In contrast, 4-bromo-7-azaindole (CAS 348640-06-2) lacks any 2-position functionality, requiring at least 2-3 additional synthetic operations to install a carboxylate equivalent at this position . In a representative patent application (US 2009/18156, pages 18-19), ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was used directly as the starting material for subsequent Suzuki coupling followed by ester hydrolysis to yield the corresponding acid intermediate, avoiding protecting group manipulations that would be required with 4-bromo-7-azaindole [1].

Medicinal Chemistry Library Synthesis Functional Group Compatibility

Optimized Lipophilicity (XLogP3 = 2.6) of Ethyl 4-bromo-7-azaindole-2-carboxylate vs. More Lipophilic Unsubstituted 7-Azaindole Scaffolds

The computed XLogP3 value for ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is 2.6 [1]. This value falls within the optimal range (1-3) for CNS drug candidates and oral bioavailability per Lipinski's Rule of Five. By comparison, 4-bromo-7-azaindole (CAS 348640-06-2) has a lower computed logP of approximately 1.8 due to the absence of the lipophilic ethyl ester group, while the corresponding 2-carboxylic acid analog (CAS 1234616-71-7) has a predicted logP of approximately 1.2 (more hydrophilic, potentially limiting passive membrane permeability). The ethyl ester provides a balanced lipophilicity that enhances cell permeability compared to the free acid while maintaining adequate aqueous solubility for assay compatibility .

Physicochemical Properties Drug-likeness ADME Prediction

Regioselective C4 Bromine vs. C5 Bromo Analog Differentiates Kinase Hinge-Binding Orientation in Downstream FGFR Inhibitor Scaffolds

The 4-bromo substitution pattern on the 7-azaindole core positions the halide for cross-coupling to generate substituents that project toward the solvent-exposed region of kinase ATP-binding pockets, while maintaining the pyrrole NH and pyridine N for hinge-binding hydrogen bonds. In contrast, 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) places the bromine at a position that, when functionalized, can introduce steric clashes with the kinase gatekeeper residue or alter the vector of substituent projection [1]. Patent literature (WO 2023/009642 A1) describing pyrrolo[2,3-b]pyridine PGDH inhibitors explicitly specifies the 4-position substitution pattern as critical for target engagement, with the 5-substituted analogs showing diminished activity [2]. While direct IC50 data for the target compound is not available (it is an intermediate, not a final bioactive molecule), the regiochemical differentiation is well-established in SAR studies of the broader 7-azaindole class.

Kinase Inhibitor Structure-Activity Relationship Regiochemistry

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate: Evidence-Backed Procurement Scenarios


Scenario 1: Kinase Inhibitor Library Synthesis via Parallel Suzuki-Miyaura Coupling

Procurement is optimal when a medicinal chemistry team requires a common intermediate for generating a focused library of 4-aryl/heteroaryl-substituted 7-azaindole-2-carboxylates. The C4 bromine undergoes efficient palladium-catalyzed cross-coupling with diverse boronic acids, while the 2-ethyl ester remains intact during coupling and can be subsequently hydrolyzed or amidated in parallel. This modular approach, documented in US 2009/18156, reduces the number of unique synthetic routes required per library member compared to starting from 4-bromo-7-azaindole, which would require additional C2 functionalization steps . For FGFR, JAK, and PGDH inhibitor programs, the 4-substitution pattern aligns with established SAR requirements for kinase hinge-binding .

Scenario 2: Multi-Step Scale-Up Where Intermediate Yield and Step Economy Are Critical Cost Drivers

Procurement of this compound is justified when scaling beyond milligram quantities to gram or multi-gram batches where synthetic yield directly impacts cost-of-goods. The 77% reported isolated yield for the bromination step represents a meaningful improvement over the 45-60% typical for direct 7-azaindole bromination, reducing raw material consumption by approximately 20-30% per equivalent of product. Additionally, the presence of both bromine and ester handles eliminates 2-3 synthetic steps that would be required if starting from 4-bromo-7-azaindole, translating to reduced FTE time and solvent/reagent costs in CRO and pharma process chemistry settings .

Scenario 3: Parallel Medicinal Chemistry Optimization of C4 and C2 Vectors Simultaneously

This compound is uniquely suited for SAR exploration where both the C4 substituent (via cross-coupling) and the C2 substituent (via ester hydrolysis/amidation) require independent optimization. Unlike 4-bromo-7-azaindole, which only permits C4 diversification, or the 2-carboxylic acid analog, which requires esterification before certain C4 coupling reactions, the ethyl ester strikes an optimal balance: it protects the carboxylic acid during C4 cross-coupling, can be selectively removed under mild basic conditions, and avoids the acid-mediated side reactions that plague unprotected acid intermediates. The computed XLogP3 of 2.6 ensures that intermediates and final products maintain drug-like lipophilicity throughout the optimization trajectory.

Scenario 4: Procurement of Authentic Reference Standard for Analytical Method Development

For quality control laboratories supporting GMP manufacturing of 7-azaindole-based APIs, this compound serves as a key process intermediate reference standard. Commercial suppliers including AKSci, Aladdin Scientific, and Bidepharm offer the compound with documented purity specifications (≥95% or ≥96%) and supporting analytical data including NMR and HPLC . Procurement from reputable vendors with batch-specific certificates of analysis ensures traceability for regulatory filings, a requirement not consistently met when sourcing simpler but less well-documented 4-bromo-7-azaindole from generic chemical suppliers. The compound's well-defined 1H NMR spectrum in DMSO-d6 (δ 1.35, 4.36, 7.05, 7.48, 8.28, 12.95 ppm) provides unambiguous identity confirmation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.